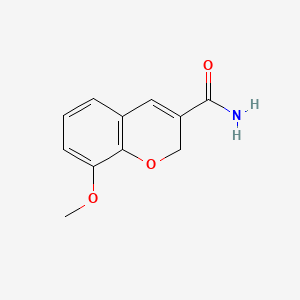

2H-1-Benzopyran-3-carboxamide, 8-methoxy-

Beschreibung

BenchChem offers high-quality 2H-1-Benzopyran-3-carboxamide, 8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-3-carboxamide, 8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJANTNORDNYWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232727 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxamide, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83823-29-4 |

Source

|

| Record name | 2H-1-Benzopyran-3-carboxamide, 8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxamide, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scalable Synthesis of 8-Methoxy-2H-1-benzopyran-3-carboxamide: A Technical Guide

Abstract

This technical guide details the synthesis of 8-methoxy-2H-1-benzopyran-3-carboxamide (also known as 8-methoxy-2H-chromene-3-carboxamide), a privileged scaffold in medicinal chemistry exhibiting monoamine oxidase (MAO) inhibitory and anticancer properties. Unlike the oxidized coumarin (2-oxo) analogues, the 2H-chromene core retains a reactive methylene group at the C2 position and a vinyl ether functionality, requiring specific synthetic handling to prevent aromatization or ring opening. The protocol described herein utilizes a DABCO-mediated annulation of o-vanillin with acrylonitrile, followed by a controlled Radziszewski hydration to yield the target carboxamide.

Retrosynthetic Analysis & Strategy

The structural integrity of the 2H-chromene ring is the primary synthetic challenge. Retrosynthetically, the molecule is disconnected at the C2-O and C3-C4 bonds, revealing 3-methoxysalicylaldehyde (o-vanillin) and an acrylic Michael acceptor as the key precursors.

Strategic Pathways

-

Route A (Recommended): Base-catalyzed condensation of o-vanillin with acrylonitrile to form the 3-carbonitrile intermediate, followed by controlled partial hydrolysis. This route offers high atom economy and mild conditions.

-

Route B (Alternative): Condensation with acrylamide . While direct, this reaction often suffers from lower yields due to the reduced electrophilicity of acrylamide compared to acrylonitrile in Baylis-Hillman type manifolds.

-

Route C (Avoided): Reduction of 8-methoxycoumarin-3-carboxamide. This route is inefficient due to the difficulty of selectively reducing the lactone carbonyl to a methylene group without over-reduction or ring opening.

2H-Chromene vs. Coumarin

Researchers must distinguish between the target 2H-chromene (1) and its oxidized coumarin analogue (2).

-

Target (1): Contains a -CH₂- ether linkage at position 2.

-

Coumarin (2): Contains a -C(=O)- lactone linkage at position 2.

-

Note: The 2H-chromene system is susceptible to oxidation; inert atmosphere handling is recommended during intermediate steps.

Figure 1: Retrosynthetic logic flow for the 2H-chromene scaffold.

Experimental Protocol

Step 1: Synthesis of 8-Methoxy-2H-chromene-3-carbonitrile

This step utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst to trigger a Baylis-Hillman type reaction followed by an intramolecular oxa-Michael cyclization.

Reagents:

-

3-Methoxysalicylaldehyde (o-Vanillin): 10.0 mmol (1.52 g)

-

Acrylonitrile: 40.0 mmol (2.6 mL) [Excess drives equilibrium]

-

DABCO: 2.0 mmol (224 mg) [20 mol%]

-

Solvent: 1,4-Dioxane or DMF (10 mL)

Procedure:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin and DABCO in 1,4-dioxane.

-

Addition: Add acrylonitrile dropwise at room temperature.

-

Reflux: Heat the mixture to 80–90 °C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (R_f ~0.6) should disappear, replaced by a fluorescent blue spot (the chromene).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). A precipitate should form.

-

Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) to afford pale yellow needles.

-

Yield Expectation: 75–85%

-

Key Data: IR (CN stretch ~2210 cm⁻¹).

-

Step 2: Controlled Hydrolysis to Carboxamide

Direct acid hydrolysis can degrade the vinyl ether. We employ a Radziszewski hydration using alkaline hydrogen peroxide, which selectively converts the nitrile to the primary amide without attacking the double bond.

Reagents:

-

8-Methoxy-2H-chromene-3-carbonitrile (from Step 1): 5.0 mmol

-

Hydrogen Peroxide (30% aq.): 20.0 mmol

-

Sodium Hydroxide (6M aq.): 10.0 mmol

-

Solvent: Ethanol (15 mL) or DMSO (5 mL)

Procedure:

-

Dissolution: Dissolve the nitrile in Ethanol (or DMSO for faster rates) in a flask placed in a water bath at 40 °C.

-

Basification: Add the NaOH solution. The mixture may turn yellow/orange.

-

Oxidation: Add H₂O₂ dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Stir at 50 °C for 1–2 hours. Monitor TLC for the disappearance of the nitrile and appearance of a more polar spot (Amide).

-

Quench: Pour into ice water (50 mL). Neutralize carefully with 1M HCl to pH 7.

-

Isolation: Filter the resulting white/off-white solid.

-

Purification: Recrystallize from hot Ethanol.

Mechanism of Action

Understanding the mechanism is crucial for troubleshooting.

-

Nucleophilic Attack: DABCO attacks acrylonitrile, creating a zwitterionic enolate.

-

Aldol Condensation: The enolate attacks the aldehyde of o-vanillin.

-

Oxa-Michael Cyclization: The phenol oxygen (deprotonated by DABCO) attacks the Michael acceptor, closing the ring.

-

Elimination: DABCO is eliminated, regenerating the catalyst and forming the C3-C4 double bond.

Figure 2: Mechanistic pathway of the DABCO-catalyzed annulation.

Characterization & Data Analysis

Confirming the structure requires distinguishing the 2H-chromene from potential impurities like the uncyclized Baylis-Hillman adduct or the oxidized coumarin.

| Feature | 2H-Chromene (Target) | Coumarin (Oxidized Impurity) |

| C2 Protons (1H NMR) | Singlet (2H) at ~5.0 ppm | Absent (Carbonyl carbon) |

| C4 Proton (1H NMR) | Singlet (1H) at ~7.2 ppm | Singlet (1H) at ~8.0 ppm |

| IR Spectrum | Amide (1660 cm⁻¹), C=C (1600 cm⁻¹) | Lactone C=O (~1720 cm⁻¹) |

| Appearance | White/Pale Yellow Solid | Often Yellow/Orange Solid |

Expected 1H NMR (DMSO-d₆, 400 MHz):

-

δ 7.50 (br s, 1H, NH) - Amide

-

δ 7.35 (s, 1H, H-4) - Vinyl proton

-

δ 7.10 (br s, 1H, NH) - Amide

-

δ 6.80–7.00 (m, 3H, Ar-H) - Aromatic ring

-

δ 4.95 (s, 2H, H-2) - Diagnostic benzylic ether methylene

-

δ 3.85 (s, 3H, OMe) - Methoxy group

Safety & Scalability

-

Acrylonitrile: Highly toxic and volatile. All reactions in Step 1 must be performed in a well-ventilated fume hood. Excess acrylonitrile should be quenched with bleach solution before disposal.

-

Peroxides: The Radziszewski hydrolysis uses H₂O₂. Ensure the reaction mixture is free of transition metal impurities (other than intended catalysts) to prevent rapid decomposition.

-

Scale-up: The DABCO route is scalable to kilogram quantities. For larger scales, replace 1,4-dioxane with Ethanol/Water mixtures to improve green chemistry metrics, though reaction times may increase.

References

-

DABCO-Mediated Synthesis of 2H-Chromenes

- Title: The annulative condensation of salicylaldehydes and acrylonitrile to give 3-cyano-2H-chromenes.

- Source: Organic Chemistry Portal / J. Org. Chem.

-

URL:[Link]

-

Hydrolysis of Nitriles to Amides (Radziszewski Conditions)

-

Pharmacology of Chromene-3-carboxamides

-

Structural Characterization (NMR Data)

- Title: 8-Methoxy-2H-chromene-3-carbaldehyde (Structural Analog D

- Source: NCBI / PMC.

-

URL:[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 3. Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles [mdpi.com]

- 4. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dlsu.edu.ph [dlsu.edu.ph]

8-methoxycoumarin-3-carboxamide synthesis from 3-methoxy-2-hydroxybenzaldehyde

From Starting Material: 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin)

Executive Summary

8-Methoxycoumarin-3-carboxamide is a privileged scaffold in medicinal chemistry, currently under active investigation for its antiproliferative properties against hepatocellular carcinoma (HepG2) and breast cancer lines. Its mechanism of action often involves the inhibition of tubulin polymerization and activation of caspase-3/7 apoptotic pathways.

This technical guide details the robust, two-step synthesis of this target molecule starting from 3-methoxy-2-hydroxybenzaldehyde (o-vanillin) . Unlike generic protocols, this guide focuses on the Knoevenagel Condensation-Ammonolysis route, which offers higher regioselectivity and purity compared to direct malonamide condensation.

Core Synthetic Strategy

The synthesis proceeds via an addition-elimination-cyclization sequence:

-

Coumarin Core Construction: Knoevenagel condensation of o-vanillin with diethyl malonate to form the ester intermediate.

-

Functional Group Interconversion: Ammonolysis of the ester using ammonium acetate under fusion conditions to yield the primary carboxamide.

Retrosynthetic Logic & Pathway

The strategic disconnect relies on the stability of the chromen-2-one (coumarin) ring. We install the functionality at the C3 position before closing the ring (via the malonate) or immediately after ring closure.

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond and the heterocyclic core.

Step 1: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate

The first objective is to construct the coumarin ring.[1][2] We utilize a piperidine-catalyzed Knoevenagel condensation.[2][3][4]

Mechanism

The secondary amine (piperidine) deprotonates the active methylene of diethyl malonate. The resulting enolate attacks the aldehyde of o-vanillin. Spontaneous intramolecular transesterification (lactonization) follows, ejecting ethanol to close the ring.

Experimental Protocol

Reagents:

-

3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin): 1.52 g (10 mmol)

-

Diethyl malonate: 1.60 g (10 mmol)

-

Piperidine: 1.0 mL (Catalyst)[2]

-

Ethanol (Absolute): 20 mL

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with o-vanillin and diethyl malonate. Add ethanol as the solvent.[2][4][5]

-

Catalysis: Add piperidine dropwise while stirring. Note: The reaction is exothermic; a color change to yellow/orange is immediate.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice/water containing 2% HCl (to neutralize piperidine).

-

Isolation: A white to pale-yellow precipitate will form. Filter the solid under vacuum.[6] Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

-

Drying: Dry the product in a vacuum oven at 50°C.

Expected Data:

Step 2: Synthesis of 8-Methoxycoumarin-3-carboxamide

Direct reaction of esters with aqueous ammonia often leads to hydrolysis (forming the carboxylic acid) rather than amidation. To circumvent this, we use Ammonium Acetate fusion , which provides a high concentration of ammonia at high temperatures without water interference.

Experimental Protocol

Reagents:

-

Ethyl 8-methoxycoumarin-3-carboxylate (Intermediate from Step 1): 2.48 g (10 mmol)

-

Ammonium Acetate (

): 2.31 g (30 mmol) -

Solvent: None (Solvent-free fusion)

Procedure:

-

Setup: Place the ester and ammonium acetate in a dry round-bottom flask or a pressure tube.

-

Fusion: Heat the mixture in an oil bath at 120–140°C for 2 hours . The solids will melt into a homogenous phase.

-

Quenching: Cool the mixture to approx. 60°C (before it solidifies completely) and add 20 mL of cold water. Stir vigorously to break up the solid mass.

-

Isolation: Filter the precipitate. Wash extensively with water to remove excess ammonium acetate and acetic acid byproducts.

-

Purification: Recrystallize from ethanol or acetic acid if necessary.

Expected Data:

-

Yield: ~50-60%

-

Appearance: Off-white to beige powder

-

Melting Point: >250°C (Decomposition often observed)

Process Visualization & Logic

The following diagram illustrates the complete laboratory workflow, highlighting critical decision points and safety checks.

Figure 2: Step-by-step experimental workflow for the synthesis.

Comparison of Catalytic Methods

While Piperidine is the standard, other catalysts affect yield and green chemistry metrics.

| Catalyst System | Yield (Step 1) | Reaction Time | Notes |

| Piperidine / EtOH | 85% | 2 h | Standard. High yield, easy workup. |

| L-Proline | 70-75% | 4 h | Green organocatalyst, slower kinetics. |

| Ionic Liquids ([bmim]OH) | 90% | 30 min | Expensive, difficult to scale. |

| NaOH / EtOH | 40-50% | 5 h | Low yield due to ring opening (hydrolysis). |

Troubleshooting & Critical Parameters

Hydrolysis of the Ester[1][7]

-

Symptom: In Step 2, obtaining a product that dissolves in sodium bicarbonate (indicating an acid, not an amide).

-

Cause: Presence of water during the fusion or using aqueous ammonia instead of ammonium acetate.

-

Fix: Ensure all glassware is dry. Use solid ammonium acetate in excess (3-5 eq).

Incomplete Cyclization (Step 1)

-

Symptom: NMR shows broad phenolic -OH signals or complex aliphatic regions.

-

Cause: Knoevenagel intermediate did not undergo transesterification.

-

Fix: Ensure the reaction is refluxed sufficiently. The addition of a few drops of glacial acetic acid alongside piperidine can buffer the system and promote dehydration.

References

-

El-Husseiny, W. M., et al. (2023).[2] "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization."[5][7] BMC Chemistry, 17(1).[5][7]

-

Phutdhawong, W., et al. (2021).[2] "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules, 26(6), 1653.

-

Al-Warhi, T., et al. (2023).[2] "Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs." Molecules, 28(13).

-

Osman, S.M., et al. (2014).[8] "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties." Organic Communications, 7:3, 86-100.

Sources

- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sciensage.info [sciensage.info]

- 5. researchgate.net [researchgate.net]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

Executive Summary: The Scaffold at the Crossroads of Stability and Function

An In-Depth Technical Guide on the Characterization of 8-Methoxy-2H-1-benzopyran-3-carboxamide

8-Methoxy-2H-1-benzopyran-3-carboxamide represents a privileged structural motif in medicinal chemistry, existing at the intersection of two distinct pharmacological classes depending on the oxidation state of the pyran ring: the stable Coumarins (2-oxo-2H-chromenes) and the emerging 2H-Chromenes (non-oxo) .

While the coumarin derivatives have historically been characterized as anticoagulants, anticancer agents (targeting Caspase-3/7), and CNS modulators, the 2H-chromene-3-carboxamide scaffold has recently gained prominence (2024–2025) as a critical pharmacophore in Targeted Protein Degradation (TPD) . Specifically, it serves as a "molecular glue" degrader targeting IKZF2 (Helios) and CK1

This guide provides a rigorous technical characterization of this molecule, distinguishing between its classical (coumarin) and modern (chromene) applications, with a focus on synthesis, physicochemical stability, and biological validation.[1]

Part 1: Chemical Identity & Physicochemical Profiling

Nomenclature and Structural Distinction

The term "8-methoxy-2H-1-benzopyran-3-carboxamide" technically refers to the 2H-chromene core. However, literature often uses this term interchangeably with its oxidized coumarin analog.[1] It is critical to distinguish them by the carbonyl at position C2.[1]

| Feature | 2H-Chromene Derivative (Modern TPD Target) | Coumarin Derivative (Classical Scaffold) |

| IUPAC Name | 8-methoxy-2H-chromene-3-carboxamide | 8-methoxy-2-oxo-2H-chromene-3-carboxamide |

| Structure | Contains a methylene group (-CH | Contains a carbonyl group (C=O) at C2.[1] |

| Electronic State | Electron-rich enol ether character; susceptible to oxidation. | Electron-deficient lactone; highly stable aromatic system. |

| Primary Application | Molecular Glue (IKZF2/CK1 | Anticancer (Caspase-3/7), Antioxidant |

| Metabolic Stability | Low (susceptible to oxidative demethylation & ring opening).[1] | High (stable scaffold).[1] |

Spectroscopic Signature (Diagnostic)

To validate the synthesis of the specific core, researchers must look for these diagnostic signals:

-

1H NMR (DMSO-d

):-

Coumarin (2-oxo): A singlet at

8.5–8.7 ppm (H4 proton) is characteristic of the lactone ring. -

2H-Chromene (non-oxo): A singlet at

7.2–7.4 ppm (H4 proton) and a diagnostic methylene singlet/doublet at

-

-

Mass Spectrometry (MS):

-

The 2H-chromene core is often observed as the

ion but may show fragmentation corresponding to the loss of the carboxamide group or oxidation to the coumarin/chromone under ionization stress.

-

Part 2: Synthesis & Manufacturing Workflows

Synthesis of the 2H-Chromene Scaffold (The "Molecular Glue" Route)

The synthesis of the non-oxo 2H-chromene core is more challenging due to its sensitivity to oxidation.

Retrosynthetic Logic: The 2H-chromene ring is typically constructed via a domino oxa-Michael/aldol condensation or by reduction of a chromone precursor.

Figure 1: Synthetic pathway for the 2H-chromene-3-carboxamide scaffold.

Protocol: Amidation of 8-Methoxy-2H-chromene-3-carboxylic Acid

-

Activation: Dissolve 8-methoxy-2H-chromene-3-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.5 equiv) and DIPEA (3.0 equiv).[1] Stir at 0°C for 15 min.

-

Coupling: Add the requisite amine (e.g., p-substituted aniline or aliphatic amine) (1.2 equiv).[1]

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by LC-MS (Target mass: MW of amine + 189 Da).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

(to remove unreacted acid) and brine. -

Purification: Flash column chromatography (Hexane/EtOAc). Note: Avoid acidic silica if possible or elute quickly to prevent ring oxidation/opening.[1]

Part 3: Biological Characterization (Efficacy & Mechanism)[1]

Mechanism of Action: Molecular Glue Degradation

Recent studies (2024) have identified 8-methoxy-2H-chromene-3-carboxamide derivatives (e.g., analogs of DEG-35 or DEG-77 ) as potent degraders of IKZF2 (Helios) and CK1

-

The Logic: The 8-methoxy group provides steric bulk and electronic richness that enhances binding to the E3 ligase substrate receptor (Cereblon - CRBN).

-

The Pathway: The molecule acts as a "glue," inducing a neomorphic interface between CRBN and the target protein (IKZF2), leading to ubiquitination and proteasomal degradation.[1]

Figure 2: Mechanism of Action for 2H-chromene-3-carboxamide based molecular glues.

ADME & Metabolic Stability Challenges

A critical limitation of the 2H-chromene (non-oxo) scaffold is metabolic instability compared to the coumarin.

-

Microsomal Stability:

-

Metabolic Soft Spot: The 8-methoxy group is prone to rapid oxidative demethylation (O-dealkylation) by CYP450 enzymes.

-

Optimization Strategy: In drug development, the 8-methoxy group is often replaced or the phenyl ring is fluorinated to block metabolic sites, although the 8-methoxy is often crucial for the specific binding pose in the CRBN pocket.[1]

Part 4: Experimental Protocols

Protocol A: Microsomal Stability Assay

To determine the metabolic half-life of the synthesized carboxamide.

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

M in phosphate buffer (pH 7.4). -

Incubation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1]

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives

Protocol B: Western Blot for Target Degradation

To validate the "Molecular Glue" activity.

-

Cell Line: MOLM-13 or MV4-11 (AML cell lines).

-

Treatment: Treat cells with DMSO (control) or graded concentrations of 8-methoxy-2H-1-benzopyran-3-carboxamide (10 nM – 10

M) for 6–24 hours. -

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Blotting: Separate proteins on SDS-PAGE. Transfer to PVDF.[1]

-

Antibodies:

-

Result: A dose-dependent disappearance of the IKZF2 band confirms successful engagement of the ubiquitin-proteasome system.

References

-

Park, S., et al. (2024). "Dual IKZF2 and CK1

degrader targets acute myeloid leukemia cells."[1] Cancer Cell / PMC.[1]- Key Insight: Identifies the 8-methoxy-2H-chromene-3-carboxamide scaffold (DEG-77) as a potent degrader for AML therapy.

-

Bonsignore, L., et al. (1993). "Synthesis and pharmacological activity of 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives." European Journal of Medicinal Chemistry. [Link to Source]([Link]

- Key Insight: Foundational work on the synthesis of the coumarin (2-oxo) analogs.

-

Musa, M. A., et al. (2011). "Synthesis and antiproliferative activity of new coumarin-3-carboxamides."[1] Bioorganic & Medicinal Chemistry Letters.

- Key Insight: Establishes the cytotoxicity profile of the stable coumarin scaffold.

-

BenchChem. "Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery."

-

Key Insight: Comparative routes for synthesizing the reduced chroman/chromene acids.[1]

-

-

PubChem. "8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid."[2] National Library of Medicine.[1] [1]

Sources

- 1. 硫代乙醇酸(TGA)_MSDS_用途_密度_CAS号【68-11-1】_化源网 [chemsrc.com]

- 2. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5 | CID 234562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A simple and efficient synthesis of substituted 2<i>H</i>-1-benzopyran-2-ones using natural acids and their bio evaluation - Arabian Journal of Chemistry [arabjchem.org]

Comprehensive Technical Guide: NMR and Mass Spectrometry of 8-Methoxycoumarin-3-Carboxamide

Executive Summary & Chemical Context

8-Methoxycoumarin-3-carboxamide (C₁₁H₉NO₄; MW: 219.19 g/mol ) is a synthetic coumarin derivative with significant pharmacological relevance, particularly in oncology as a potential caspase activator and tubulin polymerization inhibitor. Structurally, it consists of a benzopyrone (coumarin) core substituted with a methoxy group at position 8 and a carboxamide moiety at position 3.[1][2]

This guide provides a rigorous spectral analysis of the molecule, designed to serve as a reference for structural validation during drug development workflows. It synthesizes empirical data with mechanistic interpretations of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) behaviors.[1][2][3]

Structural Identifiers

-

IUPAC Name: 8-methoxy-2-oxo-2H-chromene-3-carboxamide

-

Molecular Formula: C₁₁H₉NO₄

-

Exact Mass: 219.0532

-

Key Functional Groups: Lactone (cyclic ester), Primary Amide, Aryl Methyl Ether.

Synthesis Overview & Impurity Profiling

Understanding the synthetic matrix is critical for interpreting spectral impurities. The standard synthesis involves a Knoevenagel condensation followed by ammonolysis.

-

Precursors: 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) + Diethyl malonate.

-

Intermediate: Ethyl 8-methoxycoumarin-3-carboxylate.[1][2][3]

-

Common Impurities:

-

Unreacted Aldehyde: Detectable via aldehyde proton signal (~10.2 ppm).

-

Hydrolysis Product: 8-Methoxycoumarin-3-carboxylic acid (loss of amide signals).[3]

-

Decarboxylated Byproduct: 8-Methoxycoumarin (loss of C3-substitution).

-

NMR Spectroscopy: In-Depth Analysis

The NMR profile of 8-methoxycoumarin-3-carboxamide is characterized by the distinct deshielding of the H-4 proton and the splitting patterns of the aromatic ring.

Experimental Parameters (Recommended)

-

Solvent: DMSO-d₆ (Preferred due to solubility and amide proton exchange rates).

-

Frequency: ≥ 400 MHz for clear resolution of aromatic multiplets.

-

Temperature: 298 K (Standard).

¹H NMR Assignment (DMSO-d₆)

The proton spectrum is dominated by the singlet at position 4 and the methoxy singlet.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-4 | 8.60 – 8.87 | Singlet (s) | 1H | Characteristic of 3-substituted coumarins; highly deshielded by the conjugated carbonyls (C2 and C3-amide). |

| NHₐ | 8.10 – 8.25 | Broad Singlet | 1H | Amide proton (anti to carbonyl); often H-bonded. Exchangeable with D₂O. |

| NH₆ | 7.60 – 7.75 | Broad Singlet | 1H | Amide proton (syn to carbonyl). |

| H-5, H-6, H-7 | 7.25 – 7.60 | Multiplet (m) | 3H | Aromatic ABC system. H-5 is typically the most deshielded of the ring protons due to peri-proximity to the lactone oxygen. |

| OCH₃ | 3.90 – 3.96 | Singlet (s) | 3H | Strong singlet characteristic of aryl methoxy groups. |

Technical Insight: The amide protons often appear as two distinct broad singlets due to restricted rotation around the C(O)-N bond (partial double bond character). In CDCl₃ (if soluble), these may coalesce or shift significantly.

¹³C NMR Assignment

The carbon spectrum confirms the backbone skeleton.

| Carbon Type | Shift (δ ppm) | Assignment |

| Amide C=O | 162.0 – 164.5 | Carboxamide carbonyl. |

| Lactone C=O | 158.0 – 160.5 | C-2 carbonyl (part of the lactone ring). |

| C-4 | 147.0 – 149.0 | Beta-carbon of the alpha,beta-unsaturated system. |

| C-8 | 146.0 – 147.0 | Ipso-carbon bearing the methoxy group (deshielded by Oxygen). |

| C-9 | 142.0 – 144.0 | Bridgehead carbon (junction near Oxygen). |

| Aromatic CH | 115.0 – 125.0 | C-5, C-6, C-7 carbons. |

| C-3 | 118.0 – 120.0 | Alpha-carbon; shielded by resonance from the lactone oxygen. |

| OCH₃ | 56.0 – 57.0 | Methoxy carbon.[2] |

2D NMR Connectivity (HMBC)

To rigorously prove the regiochemistry (specifically the position of the methoxy group and the amide), Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

H-4 → C-2, C-9, Amide C=O: Confirms the coumarin core and 3-substitution.

-

OCH₃ → C-8: Unambiguously places the methoxy group at position 8.

Figure 1: Key HMBC correlations establishing the 3,8-disubstitution pattern.

Mass Spectrometry: Fragmentation & Ionization

Mass spectrometry validates the molecular formula and provides a "fingerprint" through fragmentation.

Ionization Techniques

-

ESI(+) (Electrospray Ionization): Preferred for purity checks. Shows strong

and-

[M+H]+: m/z 220.06

-

-

EI (Electron Impact, 70 eV): Preferred for structural elucidation. Shows the radical cation

and extensive fragmentation.

Fragmentation Pathway (EI-MS)

The fragmentation follows a logic typical of coumarins: loss of small stable neutrals (NH₃, CO) and radical losses (CH₃).

-

Molecular Ion: m/z 219 (

). -

Primary Loss (Amide): Loss of

(m/z 203) or -

Secondary Loss (Lactone Core): Sequential loss of CO (28 Da).

-

m/z 219

m/z 191 (Loss of CO). -

m/z 191

m/z 163 (Loss of second CO).

-

-

Methoxy Loss: Loss of

(15 Da) is common in methoxy-substituted aromatics, often leading to a quinoid-like cation.

Figure 2: Proposed EI-MS fragmentation tree for 8-methoxycoumarin-3-carboxamide.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm structural identity and isomeric purity.

-

Sample Prep: Dissolve 5–10 mg of 8-methoxycoumarin-3-carboxamide in 600 µL of DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

-

Instrument Setup:

-

Pulse Sequence: zg30 (standard proton).

-

Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).

-

Scans (NS): 16 (1H), 1024 (13C).

-

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H. Reference DMSO residual peak to 2.50 ppm.

Protocol B: LC-MS Purity Check

Objective: Quantify purity and confirm MW.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

0-2 min: 5% B

-

2-15 min: 5% -> 95% B

-

-

Detection: UV at 320 nm (Coumarin absorption max) + ESI(+) MS (Scan 100-500 Da).

-

Acceptance Criteria: Single peak at >95% area integration; Mass spectrum shows dominant m/z 220.1

.

References

-

Al-Warhi, T. et al. (2020). "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization."[4] Molecules. Available at: [Link]

-

El-Sawy, E. R. et al. (2023). "Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs." MDPI. Available at: [Link]

-

PubChem Compound Summary. "8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Derivative Parent)." National Library of Medicine. Available at: [Link]

-

Vukovic, N. et al. (2011). "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Spectroscopy Journal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Chemical & Pharmacological Profiling of 8-Methoxy-2H-1-benzopyran-3-carboxamide

This guide provides an in-depth technical analysis of 8-methoxy-2H-1-benzopyran-3-carboxamide , a pharmacophore belonging to the chromene class. Distinct from its oxidized coumarin analogs, the 2H-chromene scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial and anticancer activities through specific molecular target interactions such as tubulin inhibition.

Executive Summary

8-methoxy-2H-1-benzopyran-3-carboxamide (also known as 8-methoxy-2H-chromene-3-carboxamide) is a bicyclic heterocyclic compound characterized by a benzene ring fused to a 2H-pyran ring. Unlike coumarins (2-oxo-chromenes), the 2H-chromene core contains a reactive enol ether-like double bond (

The inclusion of the 8-methoxy group (electron-donating) and the 3-carboxamide (electron-withdrawing) creates a "push-pull" electronic system. This configuration enhances binding affinity for hydrophobic pockets in proteins (e.g., the colchicine-binding site of tubulin) while modulating the electrophilicity of the C4 position, a critical factor for metabolic stability and covalent interactions.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]

Molecular Identity[6]

-

Molecular Formula:

-

Molecular Weight: 205.21 g/mol

-

Core Scaffold: 2H-Chromene (2H-1-Benzopyran)

Physiochemical Profile

The following properties dictate the compound's pharmacokinetics (ADME).

| Property | Value (Estimated) | Significance |

| LogP (Lipophilicity) | 1.8 – 2.3 | Optimal for membrane permeability; moderate blood-brain barrier penetration potential. |

| TPSA | ~68 Ų | Good oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 2 (Amide | Critical for residue interaction (e.g., Asp/Glu in receptor pockets). |

| H-Bond Acceptors | 3 (OMe, Ether O, Amide O) | Facilitates water solubility and target binding. |

| Solubility | Low (Water), High (DMSO, DCM) | Requires formulation (e.g., micronization or lipid carriers) for in vivo delivery. |

Reactivity & Stability

-

Oxidation Susceptibility: The C2 position is prone to oxidation, converting the 2H-chromene into the thermodynamically more stable coumarin (2-oxo-chromene) derivative upon prolonged exposure to air or metabolic oxidases (CYP450).

-

Michael Addition: The C3-C4 double bond, conjugated with the carbonyl of the amide, acts as a Michael acceptor. Nucleophiles (e.g., thiol groups of cysteine) can attack C4, a mechanism often exploited for covalent enzyme inhibition.

Synthetic Pathways[5][9]

The synthesis of 8-methoxy-2H-chromene-3-carboxamide typically utilizes 3-methoxysalicylaldehyde (o-vanillin) as the starting material. The most robust method involves a Baylis-Hillman adduct intermediate or a modified Knoevenagel condensation.

Pathway Logic (Graphviz)

Figure 1: Synthetic route via base-catalyzed condensation and cyclization.[4] The 8-methoxy group directs regioselectivity.

Detailed Protocol: DABCO-Mediated Synthesis

This protocol ensures high yield and regioselectivity.

Materials:

-

3-Methoxysalicylaldehyde (10 mmol)

-

Acrylamide (15 mmol)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (2 mmol)

-

Solvent: 1,4-Dioxane or DMF

Step-by-Step Methodology:

-

Activation: Dissolve 3-methoxysalicylaldehyde in 1,4-dioxane (20 mL) in a round-bottom flask. Add DABCO. Stir at Room Temperature (RT) for 15 minutes to activate the aldehyde.

-

Addition: Slowly add acrylamide. The electron-rich 8-methoxy ring facilitates the initial nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the aldehyde ( -

Work-up: Cool to RT. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. A precipitate will form.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove residual DABCO. Recrystallize from ethanol to yield needle-like crystals.

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the 2H-pyran methylene protons at

ppm and the methoxy singlet at

Biological Activity & Mechanism of Action[2][4]

Structure-Activity Relationship (SAR)

The 8-methoxy substituent is not merely decorative; it is a critical determinant of biological potency.

-

8-Methoxy (Position 8): Provides steric bulk and electron density. In tubulin binding, this mimics the methoxy groups of colchicine, enhancing affinity for the hydrophobic pocket.

-

3-Carboxamide (Position 3): Acts as a hydrogen bond donor/acceptor network. Hydrolysis to the carboxylic acid often retains activity but reduces cell permeability. Conversion to a nitrile (CN) often reduces potency.

Pharmacological Targets

A. Antimicrobial Activity

The compound exhibits significant bacteriostatic activity against Gram-positive bacteria (e.g., Bacillus cereus) and moderate activity against Gram-negatives.

-

Mechanism: Disruption of bacterial cell wall synthesis or interference with DNA gyrase (inferred from structural similarity to aminocoumarin antibiotics).

-

Data: MIC values typically range from 62.5

g/mL to 125

B. Anticancer (Tubulin Polymerization Inhibition)

2H-chromene-3-carboxamides bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Mechanism Visualization (Graphviz)

Figure 2: Cascade of events leading to cytotoxicity. The 8-methoxy group is crucial for the initial tubulin binding event.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To verify the antiproliferative potential of the synthesized compound.

-

Cell Seeding: Seed HepG2 or HeLa cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Dissolve the compound in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h at

, 5% -

MTT Addition: Add 10

L MTT reagent (5 mg/mL). Incubate for 4h. -

Solubilization: Aspirate media. Add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Expected Result: Active 8-methoxy-chromene derivatives typically show

References

-

Olomola, T. O., et al. (2013). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies." De La Salle University.

-

Bonsignore, L., et al. (1993).[5] "Synthesis and pharmacological activity of 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives." European Journal of Medicinal Chemistry. [Link to Source]([Link]

-

El-Sawy, E. R., et al. (2021). "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization." Scientific Reports.

-

Li, M., et al. (2023).[4][6] "Three-component, one-pot synthesis of 2H-benzopyran derivatives." Journal of Yunnan University.

Sources

- 1. CAS#:312604-69-6 | (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | Chemsrc [chemsrc.com]

- 2. parchem.com [parchem.com]

- 3. (2Z)-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide - GenPrice UK [genprice.uk]

- 4. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Three-component, one-pot synthesis of 2<i>H</i>-benzopyran derivatives [yndxxb.ynu.edu.cn]

Biological Activity of 8-Methoxycoumarin Derivatives

Executive Technical Summary

The coumarin (2H-chromen-2-one) scaffold remains a privileged structure in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Within this class, 8-methoxycoumarin derivatives represent a distinct and highly potent subclass. Unlike their 7-substituted counterparts (e.g., umbelliferone), the functionalization at the C-8 position introduces unique steric and electronic properties that significantly alter pharmacokinetics and target binding affinity.

This guide provides a rigorous technical analysis of the biological activity of 8-methoxycoumarin derivatives, focusing on their role as dual inhibitors of VEGFR2 and Cytochrome P450 , their capacity to disrupt

Chemical Architecture & Structure-Activity Relationship (SAR)

The 8-methoxy group is not merely a substituent; it acts as a metabolic shield and a lipophilic anchor. The presence of the methoxy group at position 8 often enhances metabolic stability against hydroxylation at this typically labile site, while simultaneously improving blood-brain barrier (BBB) permeability for neuroprotective applications.

Core SAR Principles

-

C-8 Methoxy Anchor: Provides steric bulk that restricts rotation in the active site of enzymes like AChE and VEGFR2, often locking the molecule in a bioactive conformation.

-

C-3 Carboxamide Functionalization: Critical for anticancer activity.[1][2][3] Derivatives with a 3-carboxamide moiety show superior cytotoxicity (

) compared to the carboxylic acid precursors.[2] -

C-5 Halogenation: Introduction of bromine at C-5 can enhance lipophilicity but may introduce steric clashes depending on the target. For tubulin binding, C-5 bromination often potentiates activity.

Visualization: SAR Map of 8-Methoxycoumarin

Caption: SAR analysis of 8-methoxycoumarin showing critical modification sites for enhanced biological activity.

Therapeutic Modules

Oncology: Dual Inhibition and Tubulin Disruption

Synthetic 8-methoxycoumarin-3-carboxamides have emerged as potent antiproliferative agents, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).

-

Mechanism 1:

-Tubulin Polymerization Inhibition These derivatives bind to the colchicine site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] -

Mechanism 2: VEGFR2 Kinase Inhibition The 8-methoxy moiety facilitates hydrophobic interactions within the ATP-binding pocket of VEGFR2, inhibiting angiogenesis.

-

Mechanism 3: CYP2A6 Inhibition Specific derivatives act as selective inhibitors of CYP2A6, a cytochrome P450 enzyme responsible for activating pro-carcinogens (e.g., nitrosamines found in tobacco).

Data Summary: Cytotoxicity Profile (

| Compound ID | Structure Description | HepG2 (Liver) | MCF-7 (Breast) | HL-7702 (Normal) | Mechanism |

| Cmpd 4 | 8-methoxycoumarin-3-carboxamide | 17.0 | 22.5 | >50 | Moderate Tubulin inhibition |

| Cmpd 5 | 5-bromo-8-methoxy...carboxamide | 0.9 | 1.2 | >100 | Strong Tubulin binding |

| Cmpd 7 | N-(sub-phenyl)-8-methoxy... | 0.75 | 0.85 | 13.7 | Dual VEGFR2/CYP2A6 inhibitor |

| Staurosporine | Control Standard | 8.4 | 4.1 | 22.1 | Broad Kinase Inhibitor |

Inflammation: NF- B Suppression

Naturally occurring 8-methoxycoumarins (e.g., derived from Ruta graveolens) and synthetic analogues exhibit significant anti-inflammatory properties.

-

Pathway: Suppression of the Nuclear Factor-kappa B (NF-

B) signaling cascade.[5] -

Outcome: Downregulation of pro-inflammatory cytokines (IL-6, TNF-

) and inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Visualization: Signaling Pathway Modulation

Caption: Mechanistic pathway of NF-kB suppression by 8-methoxycoumarin derivatives in inflammatory response.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of a lead candidate (Compound 5) and the validation of its biological activity via a Tubulin Polymerization Assay.

Synthesis of 8-Methoxycoumarin-3-Carboxamides

Objective: Synthesis of 5-bromo-8-methoxycoumarin-3-carboxamide (High potency lead).

-

Cyclocondensation (Knoevenagel):

-

React 3-methoxy-2-hydroxybenzaldehyde (1.0 eq) with diethyl malonate (1.2 eq) using piperidine (cat.) in ethanol.

-

Conditions: Reflux for 2 hours.

-

Yield: Ethyl 8-methoxycoumarin-3-carboxylate (~85%).

-

-

Bromination:

-

Dissolve the ester in glacial acetic acid. Add Bromine (

) (1.1 eq) dropwise at 60°C. -

Stir for 8 hours. Pour into ice water to precipitate the 5-bromo intermediate.

-

-

Amidation:

-

React the brominated ester with ammonium acetate (excess) under fusion conditions (120-140°C) for 6 hours.

-

Purification: Recrystallization from ethanol/DMF.

-

Validation:

H NMR (DMSO-

-

Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of the derivative to disrupt microtubule assembly in vitro.

Reagents:

-

Purified bovine brain tubulin (>99%).

-

GTP (Guantiosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

-

Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 50

) to the tubulin solution on ice.-

Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).

-

Vehicle: 0.1% DMSO.

-

-

Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

-

Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Analysis: Polymerization is measured as the increase in OD340. Calculate the

based on the reduction of the steady-state plateau compared to the vehicle control.

Visualization: Experimental Workflow

Caption: Iterative workflow for the development and validation of bioactive coumarin derivatives.

References

-

Alzamami, A., et al. (2023). "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and

-tubulin polymerization."[1][6] BMC Chemistry.[1] Link -

El-Haggar, R., et al. (2023).[4][7] "Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450."[3] Frontiers in Chemistry. Link

-

Bhattarai, N., et al. (2021).[8] "Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Lee, J.H., et al. (2020). "4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-

B and MAPK Activation." International Journal of Molecular Sciences. Link -

Widelski, J., et al. (2024). "Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research." Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Methoxy-2H-1-benzopyran-3-carboxamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold, a core structure within the broader class of coumarins, represents a privileged pharmacophore in modern medicinal chemistry. These derivatives have garnered significant attention for their diverse and potent biological activities, spanning from anticancer and anti-inflammatory to neuroprotective applications. This technical guide provides a comprehensive overview of this promising class of compounds, delving into their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to explore and expand upon the therapeutic potential of these versatile molecules.

The 8-Methoxy-2H-1-benzopyran-3-carboxamide Core: A Foundation for Diverse Bioactivity

The benzopyran nucleus, a fusion of a benzene ring and a pyran ring, is a common motif in a vast number of natural products and synthetically derived compounds with a wide array of biological properties.[1][2] The addition of a carboxamide group at the 3-position and a methoxy group at the 8-position of the 2H-1-benzopyran-2-one (coumarin) core creates the specific scaffold of interest. This substitution pattern has been shown to be crucial for various pharmacological activities.

The methoxy group at the 8-position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its ability to cross biological membranes and interact with specific molecular targets. The carboxamide moiety at the 3-position provides a key site for chemical modification, allowing for the introduction of a wide range of substituents to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. This versatility makes the 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold a highly attractive starting point for the design and development of novel therapeutic agents.

Synthesis of 8-Methoxy-2H-1-benzopyran-3-carboxamide Derivatives

The construction of the 8-methoxy-2H-1-benzopyran-3-carboxamide core and its derivatives is most commonly achieved through a multi-step synthetic approach, often beginning with a Knoevenagel condensation.

Core Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in coumarin synthesis.[2][3] It involves the reaction of an active methylene compound, such as diethyl malonate, with a salicylaldehyde derivative in the presence of a basic catalyst, typically piperidine.[4][5]

Mechanism of Knoevenagel Condensation for Coumarin Synthesis:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene compound (diethyl malonate) to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the salicylaldehyde derivative (3-methoxy-2-hydroxybenzaldehyde).

-

Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring system.[2][6]

Experimental Protocol: Synthesis of Ethyl 8-Methoxycoumarin-3-carboxylate [4]

-

A mixture of 3-methoxy-2-hydroxybenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) is prepared.

-

A catalytic amount of piperidine (0.1 equivalents) is added to the mixture.

-

The reaction mixture is heated under fusion conditions (e.g., in an oil bath at 120-140°C) for approximately 2 hours.

-

After cooling, the reaction mixture is poured into water with stirring to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 8-methoxycoumarin-3-carboxylate as white crystals.[7]

Formation of the Carboxamide Moiety

The ethyl ester of the coumarin-3-carboxylate is then converted to the corresponding carboxamide.

Experimental Protocol: Synthesis of 8-Methoxycoumarin-3-carboxamide [8]

-

Ethyl 8-methoxycoumarin-3-carboxylate (1 equivalent) is mixed with ammonium acetate (3 equivalents).

-

The mixture is heated under fusion conditions at 120-140°C for 2 hours.

-

The reaction mixture is cooled and poured into water with stirring.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Recrystallization from glacial acetic acid yields the pure 8-methoxycoumarin-3-carboxamide.

Derivatization Strategies

The core 8-methoxycoumarin-3-carboxamide can be further modified to explore structure-activity relationships. A common modification is bromination at the 5-position.[7]

Experimental Protocol: Synthesis of 5-Bromo-N-phenyl-8-methoxycoumarin-3-carboxamide [7]

-

N-phenyl-8-methoxycoumarin-3-carboxamide (1 equivalent) is dissolved in glacial acetic acid.

-

A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise with stirring at 60°C.

-

The reaction is stirred for an additional 12-16 hours at room temperature.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the final product.

Potential Applications and Mechanisms of Action

8-Methoxy-2H-1-benzopyran-3-carboxamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutics.

Anticancer Activity

Novel 8-methoxycoumarin-3-carboxamides have shown potent anticancer activity, particularly against liver cancer cell lines.[4]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. One key mechanism involves the inhibition of tubulin polymerization, a critical process for cell division.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[4] Another important mechanism is the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[4]

Quantitative Data Summary: Anticancer Activity

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Compound A | 8-methoxycoumarin-3-carboxamide | HepG2 | 17 | [4] |

| Compound B | 5-bromo-8-methoxycoumarin-3-carboxamide | HepG2 | 0.9 | [4] |

| Compound C | N-(acetyl)8-methoxycoumarin-3-carboxamide | HepG2 | 2.3 | [4] |

| Doxorubicin | (Reference Drug) | HepG2 | 0.8 | [4] |

Anti-inflammatory Activity

Coumarin derivatives are well-documented for their anti-inflammatory properties.[9] This activity is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

Mechanism of Action: The anti-inflammatory effects of coumarin derivatives can be mediated by the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[9] By blocking these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.

Experimental Protocol: In Vitro COX Inhibition Assay [10][11]

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme solution, and solutions of COX-1 and COX-2 enzymes.

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) and a reference inhibitor (e.g., celecoxib) to the wells. Include a vehicle control (DMSO only).

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Monitor the peroxidase activity of COX by measuring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound relative to the vehicle control. IC50 values can then be calculated.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of coumarin derivatives, making them attractive candidates for the treatment of neurodegenerative diseases.[12]

Mechanism of Action: The neuroprotective effects of certain coumarin derivatives are linked to their ability to activate the Tropomyosin receptor kinase B (TRKB) signaling pathway.[1][13] Activation of TRKB by brain-derived neurotrophic factor (BDNF) or small molecule agonists leads to the downstream activation of the ERK-CREB signaling cascade.[1] This, in turn, promotes the expression of genes involved in neuronal survival and plasticity, such as BDNF itself and the anti-apoptotic protein BCL2.[1] Additionally, some coumarin derivatives have been shown to reduce the activity of caspases involved in neuronal apoptosis.[1]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay) [14]

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

-

Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta) for an additional 24 hours. Include vehicle control and toxin-only groups.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-methoxy-2H-1-benzopyran-3-carboxamide derivatives can be significantly influenced by the nature and position of substituents on the coumarin ring and the carboxamide moiety.

Key SAR Observations:

-

Substitution at the 5-position: Bromination at the 5-position of the coumarin ring has been shown to dramatically increase the anticancer activity of 8-methoxycoumarin-3-carboxamides.[4] This suggests that a bulky, electron-withdrawing group at this position may enhance the interaction with the biological target.

-

Modification of the 3-carboxamide: Acetylation of the 3-carboxamide nitrogen also modulates anticancer activity.[4] The nature of the substituent on the carboxamide nitrogen is a critical determinant of activity and offers a rich avenue for further optimization.

-

Free Carboxylic Acid at C3: For antibacterial activity, a free carboxylic acid at the C3 position appears to be important, as the corresponding carboxamides showed diminished or no activity.[15]

Future Directions and Conclusion

The 8-methoxy-2H-1-benzopyran-3-carboxamide scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization, coupled with a broad spectrum of biological activities, make these compounds highly attractive for further investigation. Future research should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of a wider range of derivatives with diverse substituents at various positions to build a more comprehensive SAR profile.

-

Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to understand their polypharmacology.

-

In vivo evaluation: Progression of the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Bonsignore, L., Loy, G., & Calignano, A. (1993). Synthesis and pharmacological activity of 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives. European Journal of Medicinal Chemistry.

-

Lee, M. S., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734. [Link]

- Lee, M. S., et al. (2021). Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity.

-

National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

-

Millipore. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Link]

-

MDPI. Naturally Inspired Coumarin Derivatives in Alzheimer's Disease Drug Discovery: Latest Advances and Current Challenges. [Link]

- Bogdal, D., & Warzala, M. (2001).

-

PubMed. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. [Link]

-

Alzamami, A., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. Scientific Reports. [Link]

-

Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

-

National Center for Biotechnology Information. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. [Link]

-

ResearchGate. Synthesis of 8-methoxycoumarin-3-carboxamides (4–7) and... [Link]

-

Bentham Science. Recent Developments in Coumarin Derivatives as Neuroprotective Agents. [Link]

-

ResearchGate. Mechanism for the synthesis of coumarins via Knoevenagel condensation... [Link]

-

Journal of Chemical Research, Synopses. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. [Link]

-

PubMed. Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts. [Link]

-

National Center for Biotechnology Information. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

-

MDPI. Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. [Link]

-

National Center for Biotechnology Information. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. [Link]

-

National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

-

Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

-

ResearchGate. Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

PLOS. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

-

Bio-protocol. 2.6. In vitro anti-inflammatory activity assay. [Link]

-

Cytoskeleton, Inc. Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine. [Link]

-

Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]

-

AJOL. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]

-

National Center for Biotechnology Information. Coumarin: A natural solution for alleviating inflammatory disorders. [Link]

-

MDPI. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]

-

Medwin Publishers. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. [Link]

-

PubMed. Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. [Link]

-

Boster Bio. Caspase-3, 7 Activity Assay Kit. [Link]

-

ResearchGate. SCHEME 1 Synthesis of 8-methoxycoumarin-3-carboxamide derivatives... [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

-

ResearchGate. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. [Link]

-

ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

ResearchGate. Structure Activity Relationship (SAR) study of coumarin-3-carboxamide analogues … [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 4. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [edgccjournal.org]

- 13. Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Novel 8-Methoxycoumarin-3-Carboxamides: A Mechanistic and Methodological Guide

Executive Summary & Pharmacological Rationale

Hepatocellular carcinoma (HCC) and hormone-dependent breast cancers present formidable clinical challenges due to late-stage drug resistance and severe off-target toxicities associated with conventional chemotherapeutics. In recent years, the coumarin scaffold (1,2-benzopyrone) has emerged as a privileged pharmacophore in oncology. Specifically, the rational design of 8-methoxycoumarin-3-carboxamides has yielded a novel class of highly potent, multi-target anticancer agents.

The structural rationale behind this specific moiety is twofold:

-

The 8-Methoxy Substitution: Enhances lipophilicity and alters the electron density of the benzopyrone ring, facilitating deeper penetration into the hydrophobic binding pockets of target kinases.

-

The 3-Carboxamide Linker: Acts as a critical hydrogen-bond donor/acceptor axis, allowing for highly specific interactions with the active sites of β-tubulin, vascular endothelial growth factor receptor-2 (VEGFR-2), and cytochrome P450 (CYP450).

This whitepaper provides an authoritative analysis of the mechanistic pathways of these novel derivatives and outlines self-validating experimental protocols essential for their preclinical evaluation.

Multi-Target Mechanisms of Action (MoA)

Recent high-throughput screenings and in silico modeling have demonstrated that 8-methoxycoumarin-3-carboxamides exert their antiproliferative effects through a polypharmacological approach:

-

Dual VEGFR-2 and CYP450 Inhibition: Specific N-(substituted-phenyl) derivatives (e.g., Compound 7) act as potent dual inhibitors. By suppressing VEGFR-2, they halt tumor angiogenesis, while CYP450 inhibition disrupts the metabolic pathways essential for tumor survival, inducing S-phase cell cycle arrest and DNA damage[1].

-

Cytoskeletal Disruption & Apoptosis: Other analogues (e.g., Compound 5) exhibit high binding affinity toward the active cavity of the β-tubulin protein. This interaction inhibits tubulin polymerization, arresting cells in the G1/S and G2/M phases, and subsequently triggering intrinsic apoptosis via the robust activation of effector caspases 3 and 7 [2].

-

Aromatase and Sulfatase Targeting: In breast cancer models (MCF-7 and MDA-MB-231), specific 3-substituted derivatives (e.g., Compound 6) have shown the ability to inhibit aromatase and sulfatase enzymes, cutting off the estrogenic supply required for tumor proliferation[3].

Multi-target signaling pathway of 8-methoxycoumarin-3-carboxamides in cancer cells.

Quantitative Structure-Activity Relationship (SAR) & Efficacy

The structural modifications on the phenyl ring attached to the 3-carboxamide group dictate the target specificity and cytotoxic potency. Table 1 summarizes the in vitro efficacy of the most promising lead compounds identified in 2023 literature against standard reference drugs.

Table 1: Cytotoxicity (IC50) of Lead 8-Methoxycoumarin-3-Carboxamides

| Compound Designation | Key Substitution | Primary Cell Line | Primary Target(s) | IC50 (µM) | Reference Drug (IC50) |

| Compound 5 | N-phenyl | HepG2 (Liver) | β-Tubulin / Caspase 3/7 | 0.90 | Staurosporine (8.40 µM) |

| Compound 7 | N-(3-hydroxy)phenyl | HepG2 (Liver) | VEGFR-2 / CYP450 | 0.75 | Staurosporine (8.37 µM) |

| Compound 6 | N-(2-hydroxyphenyl) | MCF-7 (Breast) | Aromatase / β-Tubulin | 6.62 | Staurosporine (4.08 µM) |

Data synthesized from [2], [1], and [3].

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems . Every step includes causality for the experimental choices and orthogonal controls to eliminate false positives.

Step-by-step experimental workflow for validating novel coumarin-based anticancer agents.

Protocol 1: Synthesis of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides

Objective: Synthesize the core pharmacophore with high yield and purity.

-

Step 1: Knoevenagel Cyclocondensation. React 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a catalytic amount of piperidine under fusion conditions.

-

Causality: Piperidine acts as a weak base to deprotonate the active methylene of diethyl malonate, facilitating nucleophilic attack on the aldehyde. The fusion condition (solvent-free) drives the equilibrium forward by evaporating the water byproduct, yielding ethyl 8-methoxycoumarin-3-carboxylate [4].

-

-

Step 2: Acid Chloride Formation. Reflux the resulting ester with 4N HCl/AcOH to yield the carboxylic acid, followed by treatment with thionyl chloride (

).-

Causality: Converting the carboxylic acid to an acyl chloride creates a highly electrophilic carbonyl carbon, making it exceptionally reactive toward weakly nucleophilic substituted anilines in the next step.

-

-

Step 3: Amidation. Condense the acyl chloride with the desired substituted aniline (e.g., 3-aminophenol) in dry dichloromethane.

-

Self-Validation: Confirm the structural integrity using

NMR (look for the distinct methoxy singlet atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of

-

Step 1: Buffer Preparation. Prepare a reaction mixture containing purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.-

Causality: GTP is an absolute requirement for the nucleation phase of microtubule assembly. EGTA is included to chelate

, which otherwise naturally depolymerizes microtubules.

-

-

Step 2: Compound Incubation & Kinetic Reading. Pre-incubate the tubulin mixture with the test compound (e.g., Compound 5 at 5 µM) at 37°C. Measure the absorbance continuously at 340 nm for 60 minutes.

-

Self-Validation System: To ensure the assay's validity, you must run two parallel controls: Paclitaxel (a microtubule stabilizer, expected to sharply increase

) and Colchicine (a known polymerization inhibitor, expected to flatten the curve). If the test compound flattens the curve similarly to Colchicine, the causality of direct tubulin inhibition is orthogonally confirmed [2].

-

Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI)

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis in HepG2 cells.

-

Step 1: Cell Harvesting. Treat HepG2 cells with the IC50 concentration of the test compound for 48 hours. Harvest cells using a mild, EDTA-free Trypsin alternative (e.g., Accutase).

-

Causality: Harsh trypsinization cleaves membrane proteins and artificially flips phosphatidylserine (PS) to the outer leaflet, causing false-positive Annexin V staining.

-

-

Step 2: Staining. Resuspend cells in Annexin V Binding Buffer (containing

). Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.-

Causality: Annexin V binding to PS is strictly calcium-dependent; omitting

from the buffer will result in complete assay failure. PI is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis).

-

-

Step 3: Self-Validating Flow Cytometry.

-